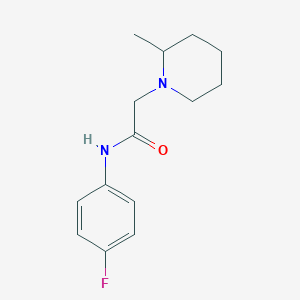![molecular formula C14H17Cl2NO2 B1656313 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene CAS No. 5216-30-8](/img/structure/B1656313.png)
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene
描述
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene is an organic compound with the molecular formula C14H18Cl2NO2. This compound is characterized by the presence of a tert-butyl group, a dichlorocyclopropylmethyl group, and a nitrobenzene moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene typically involves the following steps:
Nitration of tert-butylbenzene: The initial step involves the nitration of tert-butylbenzene to form 4-tert-butyl-2-nitrobenzene. This is achieved by reacting tert-butylbenzene with a mixture of concentrated sulfuric acid and nitric acid.
Formation of the dichlorocyclopropylmethyl group: The next step involves the formation of the dichlorocyclopropylmethyl group. This can be achieved by reacting 2,2-dichlorocyclopropylmethanol with a suitable base to form the corresponding dichlorocyclopropylmethyl halide.
Coupling reaction: The final step involves the coupling of 4-tert-butyl-2-nitrobenzene with the dichlorocyclopropylmethyl halide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The dichlorocyclopropylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, or primary amines.
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-aminobenzene.
Substitution: 4-Tert-butyl-1-[(2-hydroxycyclopropyl)methyl]-2-nitrobenzene.
Oxidation: 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-carboxybenzene.
科学研究应用
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dichlorocyclopropylmethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Tert-butyl-2-nitrobenzene: Lacks the dichlorocyclopropylmethyl group, making it less reactive in certain substitution reactions.
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-aminobenzene: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro compound.
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-carboxybenzene: The carboxylic acid group provides different reactivity, especially in condensation reactions.
Uniqueness
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene is unique due to the presence of both a nitro group and a dichlorocyclopropylmethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
属性
IUPAC Name |
4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-13(2,3)10-5-4-9(12(7-10)17(18)19)6-11-8-14(11,15)16/h4-5,7,11H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQZNHLPHZLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385393 | |
| Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-30-8 | |
| Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


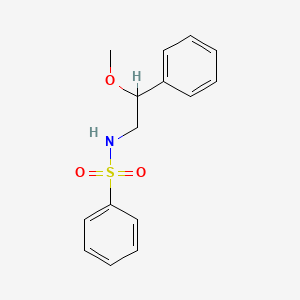
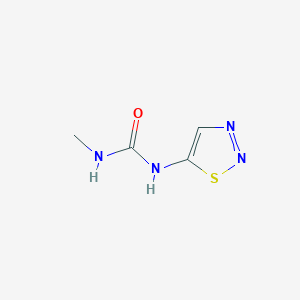
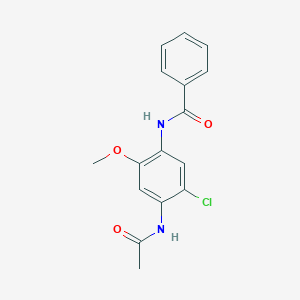
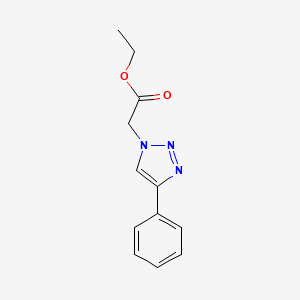
![N-Bicyclo[2.2.1]hept-2-yl-2-(5-p-tolyl-tetrazol-2-yl)-acetamide](/img/structure/B1656237.png)
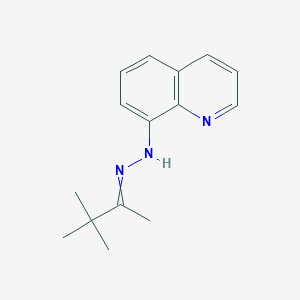
![(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1656242.png)
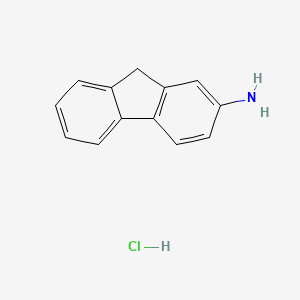
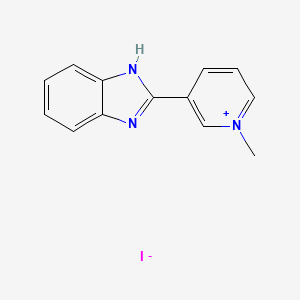
![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)



